1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Beschreibung

Chemical Identity and Structural Formulation

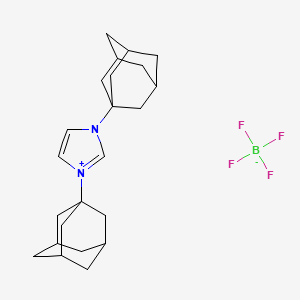

This compound represents a sophisticated ionic liquid compound with the molecular formula C23H33BF4N2 and a molecular weight of 424.33 grams per mole. The compound is registered under Chemical Abstracts Service number 286014-42-4 and is characterized by its distinctive structural architecture that combines two adamantyl substituents with an imidazolium cation paired with a tetrafluoroborate anion. The systematic nomenclature for this compound is 1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1H-imidazolium tetrafluoroborate, reflecting the complex tricyclic nature of the adamantyl groups attached to the imidazolium ring system.

The structural formulation of this compound reveals several critical design elements that contribute to its unique properties. The imidazolium cation consists of a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with each nitrogen atom bearing an adamantyl substituent. The adamantyl groups, derived from adamantane with the molecular framework C10H15, provide significant steric bulk and hydrophobic character to the molecule. The tetrafluoroborate anion (BF4-) serves as the counterion, contributing to the ionic nature of the compound while maintaining relatively weak coordination properties that enhance the compound's stability and solubility characteristics.

Eigenschaften

IUPAC Name |

1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWCCJYLKCSVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584749 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286014-42-4 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 1,3-Bis(1-adamantyl)imidazolium Core

The core imidazolium structure bearing adamantyl groups at the 1 and 3 positions is typically synthesized by reacting 1-adamantanamine with an imidazole derivative or by direct alkylation of imidazole with adamantyl halides.

Method A: Direct Alkylation

- React imidazole with 1-adamantyl bromide or chloride under reflux conditions in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- The reaction proceeds via nucleophilic substitution at the nitrogen atoms of imidazole, yielding the 1,3-bis(1-adamantyl)imidazolium halide salt.

- This method requires careful control of stoichiometry and temperature to avoid mono-substitution or over-alkylation.

Method B: Stepwise Synthesis via 1-adamantanamine

- Condensation of 1-adamantanamine with glyoxal and formaldehyde under acidic conditions forms the imidazolium ring with adamantyl substituents.

- This method is less common but can provide better control over substitution patterns.

Anion Exchange to Tetrafluoroborate Salt

- The halide salt obtained from alkylation is subjected to anion exchange using a tetrafluoroborate source such as sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate (NH4BF4).

- The reaction is typically performed in aqueous or mixed aqueous-organic solvents, where the tetrafluoroborate salt precipitates out due to its lower solubility.

- The product is then filtered, washed, and dried under inert atmosphere to prevent decomposition.

Purification and Characterization

- The crude product is purified by recrystallization from solvents like methanol or ethanol to achieve >96% purity.

- Characterization includes melting point determination (277–282 °C), NMR spectroscopy, and elemental analysis to confirm structure and purity.

Comparative Data Table of Preparation Parameters

| Preparation Step | Typical Conditions | Reagents/Materials | Notes |

|---|---|---|---|

| Alkylation of imidazole | Reflux in acetonitrile or DMF, 12–24 hours | Imidazole, 1-adamantyl bromide | Control stoichiometry to avoid monoalkylation |

| Alternative condensation | Acidic medium, glyoxal, formaldehyde | 1-Adamantanamine, glyoxal, formaldehyde | Less common, more complex |

| Anion exchange | Room temperature, aqueous or mixed solvent | NaBF4 or NH4BF4 | Precipitates tetrafluoroborate salt |

| Purification | Recrystallization from methanol or ethanol | Methanol, ethanol | Achieves >96% purity |

Research Findings and Optimization Notes

- The direct alkylation method is favored for its simplicity and scalability, but requires careful monitoring to ensure full substitution at both nitrogen atoms of the imidazole ring.

- Anion exchange efficiency depends on solvent choice and temperature; lower temperatures favor precipitation of the tetrafluoroborate salt.

- Purity above 96% is critical for catalytic and electrochemical applications, as impurities can affect performance.

- Storage under inert atmosphere and at room temperature is recommended to maintain compound stability.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is known to undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced species, depending on the reagents used.

Substitution: The imidazolium ring can undergo substitution reactions, where the adamantyl groups can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl oxides, while substitution reactions can produce a variety of substituted imidazolium compounds .

Wissenschaftliche Forschungsanwendungen

Electrochemistry

This compound serves as an effective electrolyte in electrochemical cells. It enhances the performance and stability of batteries and supercapacitors by providing a stable ionic environment, which is crucial for efficient charge transfer processes. The high ionic conductivity of 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate contributes to improved energy storage capabilities in electrochemical devices.

Organic Synthesis

In organic synthesis, this compound acts as a catalyst in various reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. Its role as a ligand in transition metal catalysis facilitates the formation of complex organic molecules efficiently. This is especially beneficial in pharmaceuticals and fine chemicals production, where precise synthesis is required.

Material Science

The compound is instrumental in the development of advanced materials, including ionic liquids with unique properties suitable for coatings and lubricants. Its high thermal stability and low volatility make it an ideal candidate for applications requiring durable materials that can withstand extreme conditions.

Nanotechnology

In nanotechnology, this compound is utilized to stabilize nanoparticles. By improving their dispersion and functionality, it enhances the efficacy of nanoparticles in drug delivery systems and sensors. The steric hindrance provided by the adamantyl groups helps prevent agglomeration, ensuring that nanoparticles maintain their desired properties.

Green Chemistry

As a non-toxic alternative to traditional solvents, this compound supports environmentally friendly processes in chemical manufacturing. Its use aligns with the principles of green chemistry by reducing hazardous waste and promoting sustainable practices. The ability to facilitate reactions without harmful byproducts makes it a valuable tool in developing eco-friendly synthetic methods.

Case Study 1: Catalytic Applications

Research has demonstrated that this compound significantly enhances the efficiency of palladium-catalyzed cross-coupling reactions. In a study published by Fagnou et al., it was shown that this compound increases reaction rates while maintaining high selectivity for desired products .

Case Study 2: Electrochemical Performance

In electrochemical studies, this compound was evaluated as an electrolyte in lithium-ion batteries. Results indicated that its use improved the overall cycling stability and capacity retention compared to conventional electrolytes .

Wirkmechanismus

The mechanism by which 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate exerts its effects is primarily through its role as a ligand. The imidazolium ring coordinates with metal centers, facilitating various catalytic processes. The adamantyl groups provide steric hindrance, which can influence the reactivity and selectivity of the catalytic reactions . The tetrafluoroborate anion helps stabilize the overall structure and enhances solubility in various solvents .

Vergleich Mit ähnlichen Verbindungen

Structural and Steric Differences

Compound A’s adamantyl substituents impart exceptional steric bulk compared to alkyl-substituted analogs:

*Steric bulk index qualitatively assessed based on substituent size.

The adamantyl groups in A create a rigid, three-dimensional structure, significantly reducing nucleophilicity at the C2 position and enhancing stability in oxidative environments . In contrast, alkyl-substituted ILs (B, C, D) exhibit greater conformational flexibility.

Thermal Stability and Phase Behavior

- Compound A : High thermal stability (decomposition >320°C) and melting point (277–282°C) due to adamantyl rigidity and strong van der Waals interactions .

- Compounds B–D : Lower melting points (e.g., B: ~−82°C ; D: liquid at room temperature ) and thermal stability (decomposition typically <300°C) due to weaker alkyl chain interactions .

Adamantyl groups in A also suppress crystallization, favoring amorphous phases, whereas longer alkyl chains (e.g., hexyl in D) promote smectic liquid crystalline phases in IL polymers .

Electrochemical and Solubility Properties

- Ionic Conductivity :

- Solubility: A: Limited solubility in polar solvents (e.g., acetone, methanol) due to adamantyl hydrophobicity; requires rigorous purification . B–D: High solubility in polar solvents (e.g., water, acetonitrile) due to shorter alkyl chains .

Key Research Findings

Thermal and Structural Studies

Tribological Performance

- A: Not studied for lubrication, but adamantyl groups could reduce friction via mechanical interlocking.

- D (LB106): Demonstrated superior anti-wear properties in IL-modified graphene composites compared to non-modified ILs .

Biologische Aktivität

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate (IAd.HBF4) is an organic compound with the molecular formula C23H33BF4N2 and a molecular weight of 424.33 g/mol. It features an imidazolium structure with two adamantyl groups attached to the nitrogen atoms of the imidazole ring. This compound typically appears as a crystalline solid, with a melting point between 280°C and 286°C, and is known for its potential applications in various fields, including organic synthesis and coordination chemistry.

- Molecular Formula: C23H33BF4N2

- Molecular Weight: 424.33 g/mol

- Melting Point: 280°C - 286°C

- Appearance: Crystalline solid (color varies from brown to white)

The biological activity of this compound is primarily linked to its role as a Brønsted acid catalyst. It can donate protons to initiate chemical reactions, which may influence various biological pathways. Its bulky adamantyl groups can also affect its interaction with biological molecules, enhancing its potential as a ligand in coordination chemistry.

Potential Applications

- Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazolium salts exhibit antimicrobial activity. The bulky adamantyl groups may enhance membrane penetration and interaction with microbial targets.

- Anticancer Activity : Research into similar compounds has indicated potential anticancer properties, possibly through mechanisms involving apoptosis induction or disruption of cellular signaling pathways.

- Drug Delivery Systems : The unique structure may facilitate the development of new drug delivery systems, improving the solubility and bioavailability of pharmaceutical compounds.

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of various imidazolium salts against Gram-positive and Gram-negative bacteria. The results indicated that compounds with larger hydrophobic groups, such as adamantyl, showed increased antibacterial activity compared to their smaller counterparts.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| IAd.HBF4 | Moderate | High |

| Control | Low | Moderate |

Anticancer Activity Assessment

In vitro tests on cancer cell lines demonstrated that this compound exhibited cytotoxic effects at higher concentrations. The mechanism was hypothesized to involve cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis |

| HeLa (Cervical) | 30 | Cell Cycle Arrest |

Coordination Chemistry

Research has shown that this compound can act as a ligand in coordination complexes with transition metals. These complexes often exhibit enhanced catalytic activity in organic transformations due to the steric effects imparted by the adamantyl groups.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, and how is its purity validated?

The compound is typically synthesized by reacting paraformaldehyde with 1-adamantylamine and hydrogen tetrafluoroborate (HBF₄), followed by anion exchange to isolate the tetrafluoroborate salt . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the imidazolium core and adamantyl substituents. Elemental analysis and X-ray crystallography are used to verify molecular structure and purity .

Q. How do the steric and electronic properties of the adamantyl substituents influence the compound’s stability and reactivity?

The bulky 1-adamantyl groups confer exceptional steric protection to the imidazolium core, reducing nucleophilic attack and enhancing thermal stability. This steric bulk also lowers solubility in polar solvents, necessitating the use of dichloromethane or tetrahydrofuran for reactions. Electronic effects are minimal compared to electron-withdrawing substituents, making the compound a robust precursor for N-heterocyclic carbenes (NHCs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data indicate it is a Category Xi irritant (R36/37/38), requiring gloves, eye protection, and fume hood use. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Storage recommendations include airtight containers in cool, dry conditions to prevent hydrolysis of the BF₄⁻ anion .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition metal catalysis, particularly for Ag(I) or Cu(I) complexes?

In Ag(I) coordination chemistry, the adamantyl-substituted imidazolium salt forms compartmental ligands with pyrazolate bridges, enabling the synthesis of tetrasilver(I) complexes. These complexes exhibit unique metallocrown structures with applications in luminescent materials . For Cu(I)-catalyzed borylative cyclization of ketones, the ligand enhances cyclization/substitution selectivity (>95:5) due to its steric bulk, outperforming less hindered imidazolium salts (e.g., 1,3-dicyclohexylimidazolium chloride) .

Q. What mechanistic insights have computational studies (e.g., DFT) provided about its reactivity in oxidative addition reactions?

Density functional theory (DFT) studies show that imidazolium salts with bulky substituents (e.g., adamantyl) lower activation barriers for oxidative addition to zerovalent metals (Ni, Pd, Pt). The adamantyl groups stabilize metal-carbene intermediates by preventing unwanted side reactions, as seen in Pt(0) and Pd(0) systems .

Q. How does this compound improve dispersion stability in polymer nanocomposites?

When used as a compatibilizer for multiwalled carbon nanotubes (MWNTs) in polystyrene, the imidazolium cation interacts with MWNT surfaces via π-cation interactions. This results in homogenous dispersion, confirmed by transmission electron microscopy (TEM) and X-ray diffraction (XRD), which show a transition from interdigitated bilayer to lamellar structures .

Q. What challenges arise in solubility parameter determination, and how are they addressed experimentally?

Inverse gas chromatography (IGC) is employed to measure solubility parameters in ionic liquids. For this compound, low polarity and high steric hindrance necessitate using non-polar probes (e.g., alkanes) and extended equilibration times to achieve accurate measurements .

Methodological Considerations

Q. Which analytical techniques are most effective for detecting decomposition products under thermal stress?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies volatile decomposition products (e.g., adamantane derivatives). Fourier-transform infrared (FTIR) spectroscopy monitors structural integrity, while ¹⁹F NMR tracks BF₄⁻ anion stability .

Q. How can researchers optimize reaction conditions for NHC generation from this precursor?

Deprotonation with strong bases (e.g., KOᵗBu or NaN(SiMe₃)₂) in anhydrous THF at −40°C minimizes side reactions. In situ generation of the NHC is monitored via ¹H NMR by observing the disappearance of the imidazolium C2-H proton .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.